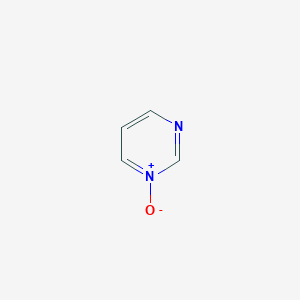

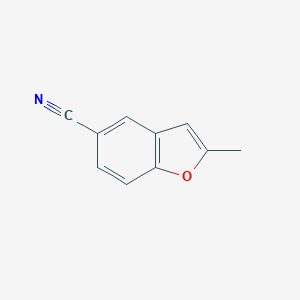

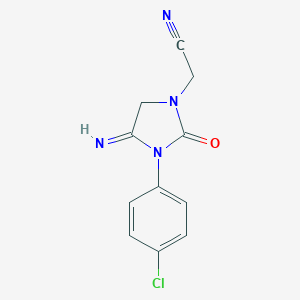

![molecular formula C6H10OS B092038 1-Oxa-6-thiaspiro[2.5]octane CAS No. 185-73-9](/img/structure/B92038.png)

1-Oxa-6-thiaspiro[2.5]octane

Descripción general

Descripción

The compound 1-Oxa-6-thiaspiro[2.5]octane is a spirocyclic structure that is of interest in the field of organic chemistry due to its potential applications in drug discovery and synthesis of heterocyclic compounds. The spirocyclic framework consists of a cyclohexane ring fused to a smaller ring containing both oxygen and sulfur heteroatoms, which can impart unique chemical properties and reactivity patterns to the molecule .

Synthesis Analysis

The synthesis of novel thia/oxa-azaspiro[3.4]octanes, which are structurally related to 1-Oxa-6-thiaspiro[2.5]octane, has been achieved through robust and step-economic routes. These routes are designed to produce multifunctional and structurally diverse modules for drug discovery, with some approaches being enantioselective . Additionally, the synthesis of 1-oxa-6-heteraspiro[2.5]octanes has been reported, with stereochemical analysis provided by NMR studies and single-crystal X-ray diffraction, which helps in understanding the structure of other related spirocyclic compounds .

Molecular Structure Analysis

The molecular structure of 6,6-dimethyl-1-oxa-spiro[2.5]octane, a derivative of 1-Oxa-6-thiaspiro[2.5]octane, has been studied using microwave spectroscopy and molecular mechanics calculations. This analysis revealed the presence of two stable conformational isomers, both having a chair conformation of the cyclohexane ring. Structural parameters were derived to reproduce the ground state rotational constants, and the influence of 1,4-disubstitution on the cyclohexane ring was discussed .

Chemical Reactions Analysis

The reactivity of 1-Oxa-6-thiaspiro[2.5]octane derivatives has been explored in various chemical reactions. For instance, 1-oxaspiro[2.5]octa-5,7-dien-4-ones, which are related to the core structure, react with a range of nucleophiles to produce substitution and rearrangement products. These reactions proceed through initial attack at the secondary or quaternary carbon of the epoxy ring, leading to a variety of interesting compounds . Furthermore, the synthesis of 6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile and its subsequent reactions with alcohols, ketoximes, and triarylphosphines to form heterocyclic compounds has been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Oxa-6-thiaspiro[2.5]octane and its derivatives are influenced by the presence of the spirocyclic structure and the heteroatoms within the smaller ring. For example, the conversion of 1-oxaspiro[2.5]octane-2-carboxylic acid nitrite to ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate and its subsequent reactions demonstrate the compound's reactivity and potential for further chemical transformations . The unique reactivity patterns of these spirocyclic compounds make them valuable intermediates in organic synthesis and potential candidates for drug development.

Aplicaciones Científicas De Investigación

Drug Discovery : Thia/oxa-azaspiro[3.4]octanes, which are related to 1-Oxa-6-thiaspiro[2.5]octane, have been synthesized for potential use as multifunctional modules in drug discovery. These compounds are structurally diverse and could aid in the development of novel pharmaceuticals (Li, Rogers-Evans, & Carreira, 2013).

Stereochemistry and Synthesis : Research has focused on the synthesis and stereochemical analysis of 1-oxa-6-heteraspiro[2.5]octanes, including X-ray diffraction analysis to understand their structures (Satyamurthy, Berlin, Hossain, & Helm, 1984). Another study reported the crystal structures of 1-oxa-4-thiaspiro[4.5]decane derivatives, highlighting different olefin geometries in these molecules (Parvez, Yadav, & Senthil, 2001).

NMR Spectroscopy Analysis : A detailed structural and conformational analysis of 1-oxaspiro[2.5]octane and its derivatives was performed using NMR spectroscopy. This research aids in understanding the molecular configuration and behavior of these compounds (Montalvo-González & Ariza-Castolo, 2012).

Enzymatic Studies : The reactivity of yeast epoxide hydrolase towards various 1-oxaspiro[2.5]octanes was investigated, highlighting the enzyme's preference for O-axial C3 epimers. This research is significant for understanding the biological activity of spiroepoxides (Weijers, Könst, Franssen, & Sudhölter, 2007).

Chemical Synthesis Applications : Several studies have explored the synthesis of various 1-oxa-6-thiaspiro[2.5]octane derivatives, providing insights into novel methods and reactions for creating these complex molecules (Eames, Heras, Jones, & Warren, 1996).

Safety and Hazards

The safety data sheet for “1-Oxa-6-thiaspiro[2.5]octane” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Direcciones Futuras

Propiedades

IUPAC Name |

1-oxa-6-thiaspiro[2.5]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10OS/c1-3-8-4-2-6(1)5-7-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGXFPRSMVDSEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC12CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595939 | |

| Record name | 1-Oxa-6-thiaspiro[2.5]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oxa-6-thiaspiro[2.5]octane | |

CAS RN |

185-73-9 | |

| Record name | 1-Oxa-6-thiaspiro[2.5]octane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Oxa-6-thiaspiro[2.5]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

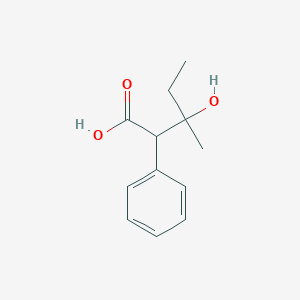

![Methyl 2-[2-(dimethylamino)ethoxy]benzoate](/img/structure/B91961.png)

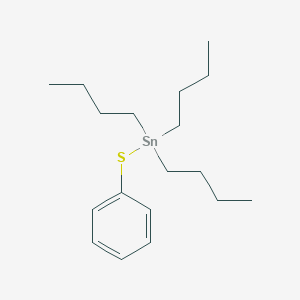

![4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline](/img/structure/B91973.png)